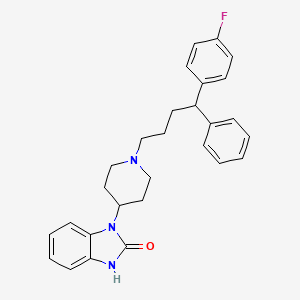

Desfluoro pimozide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Desfluoro pimozide is a derivative of pimozide, a well-known antipsychotic drug belonging to the diphenylbutylpiperidine class. Pimozide is primarily used for the treatment of chronic schizophrenia and other psychotic disorders. This compound, as the name suggests, is a modified version where one or more fluorine atoms have been removed from the parent compound. This modification can potentially alter its pharmacological properties and therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of desfluoro pimozide typically involves the removal of fluorine atoms from pimozide. This can be achieved through various chemical reactions, such as nucleophilic substitution or reduction. The process generally starts with pimozide as the precursor, followed by the selective removal of fluorine atoms using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Analyse Des Réactions Chimiques

Types of Reactions: Desfluoro pimozide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Applications De Recherche Scientifique

Desfluoro pimozide has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic applications in treating psychiatric and neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mécanisme D'action

The mechanism of action of desfluoro pimozide is similar to that of pimozide. It primarily acts as a dopamine receptor antagonist, blocking the dopamine D2 receptors in the central nervous system. This action helps in reducing the symptoms of psychotic disorders by modulating dopamine activity. Additionally, this compound may interact with other neurotransmitter systems, contributing to its overall pharmacological effects.

Comparaison Avec Des Composés Similaires

Desfluoro pimozide can be compared with other similar compounds, such as:

Pimozide: The parent compound with fluorine atoms.

Haloperidol: Another antipsychotic drug with a similar mechanism of action.

Fluphenazine: A typical antipsychotic with a different chemical structure but similar therapeutic effects.

Uniqueness: this compound is unique due to the absence of fluorine atoms, which can significantly alter its pharmacokinetics and pharmacodynamics. This modification may result in differences in efficacy, side effects, and therapeutic applications compared to its fluorinated counterparts.

Activité Biologique

Desfluoro pimozide, a derivative of the antipsychotic drug pimozide, has garnered attention for its potential biological activities beyond its original use in treating psychiatric disorders. This article explores its mechanisms of action, efficacy in various conditions, and relevant case studies.

Overview of this compound

This compound is structurally similar to pimozide but lacks a fluorine atom, which may influence its pharmacological properties. Pimozide itself is known for its antipsychotic effects and has been studied for its potential anticancer properties. Research indicates that this compound may exhibit similar or enhanced biological activities compared to its parent compound.

1. Apoptosis Induction:

Recent studies have shown that this compound promotes apoptosis in cancer cells through several pathways:

- RAF1/ERK Signaling Pathway: this compound inhibits the phosphorylation of RAF1 and ERK 1/2, leading to increased expression of pro-apoptotic factors like Bax and decreased expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xl . This mechanism has been demonstrated in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), where this compound treatment resulted in significant reductions in cell viability with IC50 values of 4 μM and 8 μM, respectively .

- Cell Cycle Arrest: Flow cytometry analyses revealed that this compound treatment increases the sub-G1 population indicative of apoptotic cells, showing a dose-dependent response .

2. Inhibition of Cancer Cell Proliferation:

this compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound disrupts the epithelial-mesenchymal transition (EMT) process and downregulates matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .

3. Effects on Wnt/β-Catenin Signaling:

Research indicates that this compound may inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers like hepatocellular carcinoma (HCC). This inhibition leads to decreased transcriptional activity of β-catenin and associated target genes .

Case Studies

Case Study 1: Efficacy in Breast Cancer

A study involving MDA-MB-231 cells demonstrated that this compound treatment led to significant apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP . The study reported a reduction in cell viability and colony formation ability after treatment with this compound.

Case Study 2: Treatment of Delusions of Parasitosis

While primarily focused on pimozide, a meta-analysis indicated that the compound has been effective in treating delusions of parasitosis, with a remission rate of approximately 50% . Although this study does not directly involve this compound, it suggests potential psychiatric applications for its derivatives.

Comparative Biological Activity Table

| Biological Activity | Pimozide | This compound |

|---|---|---|

| Induces apoptosis | Yes | Yes |

| Inhibits cancer cell proliferation | Yes | Yes |

| Affects RAF1/ERK signaling | Yes | Yes |

| Impacts Wnt/β-catenin signaling | Limited | Enhanced |

| Clinical use in psychiatric disorders | Yes | Potentially applicable |

Propriétés

IUPAC Name |

3-[1-[4-(4-fluorophenyl)-4-phenylbutyl]piperidin-4-yl]-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FN3O/c29-23-14-12-22(13-15-23)25(21-7-2-1-3-8-21)9-6-18-31-19-16-24(17-20-31)32-27-11-5-4-10-26(27)30-28(32)33/h1-5,7-8,10-15,24-25H,6,9,16-20H2,(H,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCIEUVRTMSCLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=CC=C4)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1997-93-9 |

Source

|

| Record name | Desfluoro pimozide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001997939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESFLUORO PIMOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W39YE72R3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.